L-Isoleucine-15N: A Technical Guide to its Chemical Properties for NMR Spectroscopy
L-Isoleucine-15N: A Technical Guide to its Chemical Properties for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuclear magnetic resonance (NMR) properties of L-Isoleucine labeled with the stable isotope nitrogen-15 (¹⁵N). This document provides a comprehensive overview of its chemical characteristics pertinent to NMR spectroscopy, detailed experimental protocols, and its role in key biological pathways, serving as a vital resource for researchers in drug development and the broader scientific community.
Introduction to L-Isoleucine-15N in NMR Spectroscopy
L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic processes. Isotopic labeling of L-Isoleucine with ¹⁵N allows for a range of powerful NMR experiments that can elucidate the structure, dynamics, and interactions of proteins and other biomolecules. The ¹⁵N nucleus, with a spin of 1/2, provides favorable relaxation properties and allows for the application of heteronuclear NMR techniques, which are instrumental in modern structural biology and drug discovery.
This guide focuses on the key NMR-relevant chemical properties of L-Isoleucine-¹⁵N, including chemical shifts, coupling constants, and relaxation times. Understanding these parameters is fundamental for the design and interpretation of NMR experiments.
Quantitative NMR Data for L-Isoleucine-15N
The following tables summarize the key quantitative NMR parameters for L-Isoleucine. It is important to note that specific values for free L-Isoleucine-¹⁵N in solution can be scarce in publicly available databases, with most data pertaining to Isoleucine residues within proteins. The data presented here is a compilation from available resources and should be considered as a reference point for experimental design.
Table 1: Chemical Shifts (δ) of L-Isoleucine
| Atom | Chemical Shift (ppm) | Conditions |
| ¹⁵N | ~120 - 125 (estimated for backbone amide in proteins) | Dependent on local environment and secondary structure |
| ¹Hα | 3.657 | pH 7.4, 298K[1] |
| ¹³Cα | 62.249 | pH 7.4, 298K[1] |
| ¹³Cβ | 38.614 | pH 7.4, 298K[1] |
| ¹³Cγ1 | 27.174 | pH 7.4, 298K[1] |
| ¹³Cγ2 | 17.411 | pH 7.4, 298K[1] |
| ¹³Cδ1 | 13.834 | pH 7.4, 298K |
Note: The ¹⁵N chemical shift of the primary amine in free L-Isoleucine in its zwitterionic form is expected to be in the range of 30-60 ppm relative to liquid ammonia.
Table 2: Coupling Constants (J) of L-Isoleucine
| Coupling | Value (Hz) | Notes |
| ¹J(¹⁵N,¹H) | ~90 - 95 | Typical one-bond coupling for amide groups in proteins. |
| ³J(Hα,Hβ) | 4.3 | For N-benzoyl-L-isoleucine methyl ester. |
Table 3: Relaxation Times (T₁, T₂) of L-Isoleucine-15N
| Parameter | Value | Conditions |
| T₁ (Longitudinal) | Highly dependent on molecular tumbling rate. Generally longer for smaller molecules. | For Isoleucine residues in proteins, T₁ values are typically in the range of hundreds of milliseconds to a few seconds. |
| T₂ (Transverse) | Highly dependent on molecular tumbling rate and chemical exchange. Generally shorter for larger molecules. | For Isoleucine residues in proteins, T₂ values are typically in the range of tens to hundreds of milliseconds. |
Experimental Protocols for NMR Spectroscopy of L-Isoleucine-15N
Accurate and reproducible NMR data acquisition relies on well-defined experimental protocols. This section outlines the methodologies for key experiments used to characterize ¹⁵N-labeled L-Isoleucine.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
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Solvent: Dissolve the L-Isoleucine-¹⁵N sample in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).
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Concentration: For optimal signal-to-noise, a concentration of 1-10 mM is recommended for small molecules like free amino acids.
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pH: Adjust the pH of the solution to the desired value using dilute deuterated acid or base (e.g., DCl or NaOD). The pH should be carefully controlled as it can significantly affect chemical shifts.
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Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
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Filtering: Filter the final sample to remove any particulate matter that could degrade spectral quality.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹H-¹⁵N HSQC experiment is a cornerstone of ¹⁵N NMR, providing a correlation map between protons and their directly attached nitrogen atoms.
Objective: To obtain a 2D spectrum showing correlations between amide protons and their corresponding ¹⁵N nuclei.
Methodology:
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Pulse Program: Utilize a standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi).
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Spectrometer Setup:
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Tune and match the probe for both ¹H and ¹⁵N frequencies.
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Set the temperature (e.g., 298 K).
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Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
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Acquisition Parameters:
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Spectral Width (SW): Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm). Set the ¹⁵N spectral width to encompass the expected range of nitrogen chemical shifts (e.g., 30-40 ppm for the amide region).
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Number of Points (TD): Acquire a sufficient number of data points in both dimensions for good resolution (e.g., 2048 in F2, 256 in F1).
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Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.
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Recycle Delay (d1): Set the recycle delay to at least 1.5 times the longest T₁ of the nuclei of interest (typically 1-2 seconds).
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Processing:
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Apply a sine-bell or squared sine-bell window function in both dimensions.
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Perform Fourier transformation.
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Phase correct the spectrum in both dimensions.
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Reference the spectrum using the internal standard.
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Measurement of ¹⁵N Relaxation Times (T₁ and T₂)
Measuring the longitudinal (T₁) and transverse (T₂) relaxation times provides insights into the dynamics of the molecule.
Objective: To determine the T₁ and T₂ relaxation rates for the ¹⁵N nucleus of L-Isoleucine.
Methodology:
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Pulse Programs:
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T₁: Use an inversion-recovery based pulse sequence (e.g., hsqct1etf3gpsi3d).
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T₂: Use a Carr-Purcell-Meiboom-Gill (CPMG) based pulse sequence (e.g., hsqct2etf3gpsi3d).
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Experimental Setup:
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A series of 2D ¹H-¹⁵N HSQC-like spectra are acquired with varying relaxation delay times.
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For T₁ experiments, a list of inversion delays (e.g., 10, 50, 100, 200, 400, 800, 1600 ms) is used.
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For T₂ experiments, a list of CPMG delays (e.g., 10, 30, 50, 70, 90, 110, 130, 150 ms) is used.
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Data Acquisition:
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Acquire a set of 2D spectra for each relaxation delay.
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Data Analysis:
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For each cross-peak, measure the peak intensity or volume as a function of the relaxation delay.
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Fit the intensity decay curve to a single exponential function to extract the T₁ or T₂ value. For T₁, the function is I(t) = I₀(1 - 2e^(-t/T₁)). For T₂, the function is I(t) = I₀e^(-t/T₂).
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Biological Pathways Involving L-Isoleucine
NMR studies of ¹⁵N-labeled L-Isoleucine can provide valuable information about its role in various biological processes. Below are diagrams of two key pathways involving L-Isoleucine.
L-Isoleucine Degradation Pathway
The catabolism of L-Isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Caption: Catabolic pathway of L-Isoleucine.
L-Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Isoleucine's role in mTORC1 signaling.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of L-Isoleucine-¹⁵N relevant to NMR spectroscopy. The provided data and experimental protocols serve as a starting point for researchers employing ¹⁵N-labeled Isoleucine in their studies. The visualization of its metabolic and signaling pathways highlights the broader biological context in which NMR studies of this important amino acid can provide significant insights. As NMR technology continues to advance, the application of stable isotope labeling will undoubtedly play an increasingly critical role in drug discovery and the fundamental understanding of biological systems.
